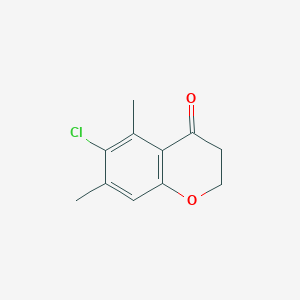

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Description

Properties

IUPAC Name |

6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-6-5-9-10(7(2)11(6)12)8(13)3-4-14-9/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQICTIKWLRLCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenol-Gamma-Butyrolactone Condensation and Cyclization

A widely cited method involves the base-mediated condensation of substituted phenols with γ-butyrolactone derivatives, followed by acid-catalyzed cyclization.

Procedure :

- Intermediate Formation :

- Chlorination and Cyclization :

Mechanistic Insight :

Aldol Condensation and Microwave-Assisted Cyclization

A modern approach leverages microwave irradiation to accelerate aldol condensation and cyclization steps.

Procedure :

- Aldol Condensation :

- Oxa-Michael Addition :

Advantages :

Halogenation and Functionalization

Direct Chlorination of Chroman-4-One Intermediates

Post-cyclization chlorination is employed to introduce the 6-chloro substituent.

Procedure :

- Substrate Preparation :

- 5,7-Dimethylchroman-4-one is dissolved in acetic acid.

- Electrophilic Chlorination :

Optimization Note :

Palladium-Catalyzed Cross-Coupling for Methyl Group Introduction

For late-stage methylation, Suzuki-Miyaura coupling is utilized.

Procedure :

- Borylation :

- 6-Chlorochroman-4-one is treated with bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂ in THF at 80°C.

- Methylation :

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Phenol-γ-Butyrolactone | 5,7-Dimethylresorcinol | TfOH, SOCl₂ | 45–55 | 95 | High |

| Microwave-Assisted | 2-Hydroxy-4,6-dimethylacetophenone | DIPA, Chloroacetaldehyde | 75–80 | 97 | Moderate |

| Direct Chlorination | 5,7-Dimethylchroman-4-one | Cl₂, Acetic Acid | 78 | 93 | High |

| Suzuki-Miyaura Coupling | 6-Chlorochroman-4-one | Pd(dppf)Cl₂, B₂pin₂ | 65 | 98 | Low |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .

Scientific Research Applications

6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one and its derivatives often involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Table 1: Substituent Positions and Molecular Properties

Key Comparative Insights

Electronic and Steric Effects

Polarity and Solubility

- Hydroxyl vs. Methyl/Chloro : Compounds with hydroxyl groups (e.g., 5,7-dihydroxy derivatives) exhibit higher polarity and water solubility compared to the chloro-methyl-substituted target compound, which is more lipophilic .

Biological Activity

6-Chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known by its IUPAC name 6-chloro-5,7-dimethyl-2,3-dihydrochromen-4-one, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 2-hydroxyacetophenone with chlorinating agents under controlled conditions. The use of solvents such as ethanol or acetone is prevalent to enhance reaction efficiency .

Antioxidant Properties

Research indicates that derivatives of benzopyran compounds exhibit antioxidant properties. The presence of the chlorinated and dimethyl substituents in this compound may enhance its ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Studies have demonstrated that benzopyran derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast and colon cancer cells . The mechanism often involves the modulation of cell cycle progression and induction of apoptosis.

Myorelaxant Effects

Pharmacological evaluations highlight that certain derivatives of this compound possess myorelaxant properties. Specifically, studies on rat uterine tissues have shown that these compounds can induce relaxation in smooth muscle without significantly affecting insulin secretion . This selectivity suggests potential therapeutic applications in treating conditions like dysmenorrhea.

The biological effects of this compound are believed to arise from its interactions with various molecular targets. These may include:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors can modulate signaling pathways associated with inflammation and pain.

The exact pathways and interactions remain an area for further exploration.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below.

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Coumarins | Benzopyran | Antioxidant, anticancer |

| Chromones | Benzopyran | Antimicrobial |

| Flavonoids | Polyphenolic | Anti-inflammatory |

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of various benzopyran derivatives on human cancer cell lines. Among these compounds, those structurally similar to 6-chloro-5,7-dimethyl showed significant inhibition of cell growth in breast cancer cells .

Myorelaxant Activity Evaluation

In a pharmacological study focusing on myorelaxant activity using rat models, several derivatives were tested for their ability to relax uterine smooth muscle. The results indicated that compounds with a bromine substitution at the 6-position exhibited enhanced activity compared to those without .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-5,7-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, and how do substituents influence reaction conditions?

- Methodology : Synthesis typically involves cyclization of substituted phenolic precursors under controlled conditions. For example, benzopyran derivatives are synthesized via acid- or base-catalyzed reactions, with temperature (60–120°C) and solvent polarity critical for yield optimization. Chloro and methyl substituents may require inert atmospheres or modified catalysts to prevent side reactions . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. How can structural characterization be systematically performed for this compound?

- Methodology :

- Spectroscopy : Use - and -NMR to confirm the benzopyran core and substituent positions. Compare chemical shifts with similar flavones (e.g., 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one, δ 6.2–8.2 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution LCMS or ESI-MS to verify molecular weight (expected ~254.7 g/mol) and fragmentation patterns .

- X-ray Crystallography : If crystalline, resolve the 3D structure to confirm dihydro-2H-benzopyran conformation .

Q. What safety protocols are essential during experimental handling?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .

- Waste Disposal : Incinerate via licensed facilities to prevent environmental release .

Advanced Research Questions

Q. How can discrepancies in NMR data for dihydro-benzopyran derivatives be resolved?

- Methodology :

- Multi-Spectral Cross-Validation : Combine NMR with IR (C=O stretch ~1650 cm) and UV-Vis (λ~270–320 nm for conjugated systems) .

- Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate spectra and assign ambiguous peaks .

- Isotopic Labeling : Introduce or labels to track substituent effects on chemical shifts .

Q. What strategies address the lack of ecological toxicity data for this compound?

- Methodology :

- Acute Toxicity Assays : Perform Daphnia magna or Danio rerio assays to determine LC values .

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to assess microbial degradation in water/soil .

- QSAR Modeling : Predict bioaccumulation potential using log P (estimated ~2.5) and molecular descriptors .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation via HPLC. Identify byproducts (e.g., dechlorinated derivatives) using LC-HRMS .

- Kinetic Analysis : Calculate activation energy () using Arrhenius plots for shelf-life prediction .

Q. What approaches are effective for studying structure-activity relationships (SAR) in related benzopyrans?

- Methodology :

- In Silico Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina. Compare binding affinities of chloro/methyl substituents .

- Bioassays : Test anti-inflammatory or antioxidant activity via COX-2 inhibition or DPPH radical scavenging assays .

- Metabolite Profiling : Use hepatocyte models to identify phase I/II metabolites and assess metabolic stability .

Q. How can researchers mitigate challenges in detecting trace degradation products?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.